molecular formula C8H10Cl2N2S B1615656 Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride CAS No. 3778-85-6

Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride

Cat. No.: B1615656
CAS No.: 3778-85-6
M. Wt: 237.15 g/mol
InChI Key: CEICVYXCGHTEIT-UHFFFAOYSA-N
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Description

Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2S and its molecular weight is 237.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60041. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation

  • Adsorption and Degradation of Pollutants : Thiourea-modified magnetic ion-imprinted chitosan/TiO2 composites have been developed for the simultaneous adsorption of cadmium ions and degradation of 2,4-dichlorophenol in water. This novel adsorbent demonstrates high adsorption capacity and reusability, making it a promising solution for water purification (Anwei Chen et al., 2012).

Medical Applications

  • Antibacterial Activities : N,N'-disubstituted thiourea derivatives have shown significant antibacterial activities against a range of bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. These findings suggest that thiourea derivatives could be developed into new antibacterial agents (M. Kalhor et al., 2014).

Material Science

  • Polymerization Catalysts : Thiourea dioxide has been utilized as a reducing agent for the controlled polymerization of various monomers, indicating its potential in the production of polymers with high chain-end functionality. This application is crucial for developing well-defined block copolymers (P. Mendonça et al., 2019).

Sensing Applications

  • Selective Sensing of Explosives : A thiourea-copper(I) metallogel has been developed for the selective and naked-eye sensing of picric acid, demonstrating the potential of thiourea derivatives in the detection of hazardous materials (S. Sarkar et al., 2014).

Catalysis

  • Enantioselective Catalysis : Chiral thiourea catalyzes the enantioselective hydrophosphonylation of imines, providing a practical route to enantiomerically enriched alpha-amino phosphonic acids. This application highlights the role of thiourea derivatives in asymmetric synthesis (G. Joly & E. Jacobsen, 2004).

Properties

IUPAC Name

(2-chlorophenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S.ClH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEICVYXCGHTEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191225
Record name Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3778-85-6
Record name Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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